molecular formula C22H18N2O3S B2534738 N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide CAS No. 2097872-46-1

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide

Cat. No.: B2534738
CAS No.: 2097872-46-1
M. Wt: 390.46
InChI Key: XOUGAAGFUBTQCI-UHFFFAOYSA-N
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Description

N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide is a synthetic small molecule characterized by a 1,3-thiazole core substituted with a phenyl group at position 2 and a carboxamide group at position 4. The carboxamide side chain is further modified with a 2-hydroxyethyl group attached to a 4-(furan-2-yl)phenyl moiety.

Properties

IUPAC Name

N-[2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl]-2-phenyl-1,3-thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O3S/c25-19(15-8-10-16(11-9-15)20-7-4-12-27-20)13-23-21(26)18-14-28-22(24-18)17-5-2-1-3-6-17/h1-12,14,19,25H,13H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOUGAAGFUBTQCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)C(=O)NCC(C3=CC=C(C=C3)C4=CC=CO4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Thiazole Ring Formation: The thiazole ring is often formed via a condensation reaction between a thioamide and a haloketone.

    Coupling Reactions: The furan and thiazole rings are then coupled through a series of reactions involving halogenation and nucleophilic substitution.

    Carboxamide Formation: The final step involves the formation of the carboxamide group through the reaction of an amine with a carboxylic acid derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carboxamide group can be reduced to form amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are commonly employed.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Amines and reduced carboxamide derivatives.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting or modulating their activity. The exact pathways and targets can vary depending on the specific biological context, but common targets include microbial enzymes and cellular receptors involved in signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The compound shares structural motifs with several thiazole- and furan-containing derivatives. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Thiazole-4-carboxamide Derivatives
Compound Name Key Substituents Molecular Weight (g/mol) Notable Features/Activities Reference
N-{2-[4-(Furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide 2-Phenylthiazole, 4-carboxamide with hydroxyethyl-furan-phenyl chain 390.5 Unique hydroxyethyl linker; potential solubility enhancer
2-(1-Hydroxy-2-methylpropyl)-N-[4-(propan-2-yl)phenyl]-1,3-thiazole-4-carboxamide 2-Hydroxy-2-methylpropyl, 4-isopropylphenyl Not reported Branched alkyl substituents; IC50 of 2.2 µM against VeroE6 cells (MTS assay)
N-[4-(2-Chlorophenyl)-1,3-thiazol-2-yl]-2-morpholinoacetamide 2-Chlorophenyl, morpholinoacetamide Not reported Chlorine substitution for electronic modulation; 95% purity
N-(4-(2-((3-Methoxybenzyl)amino)-2-oxoethyl)thiazol-2-yl)furan-2-carboxamide 3-Methoxybenzylaminoethyl, furan-2-carboxamide Not reported Dual heterocyclic system (furan + thiazole); potential kinase inhibition
N-(3-Hydroxy-4-methylphenyl)furan-2-carboxamide 3-Hydroxy-4-methylphenyl, furan-2-carboxamide Not reported Simplified scaffold; lacks thiazole ring

Key Observations

Thiazole Core Modifications: The target compound distinguishes itself with a 2-phenylthiazole core, whereas analogues like the morpholinoacetamide derivative () replace the phenyl group with chlorine or morpholine groups, altering electronic properties and binding affinities. The hydroxyethyl-furan-phenyl side chain in the target compound is absent in simpler derivatives (e.g., ), suggesting enhanced steric bulk and hydrogen-bonding capacity.

However, incorporates an additional methoxybenzyl group, which may improve metabolic stability. The hydroxyethyl group in the target compound could improve aqueous solubility compared to lipophilic analogues like the 2-chlorophenyl derivative ().

Biological Activity

N-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-2-phenyl-1,3-thiazole-4-carboxamide is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its pharmacological significance. The structural components include:

  • Thiazole Ring : A five-membered heterocyclic structure that contributes to the compound's biological activity.
  • Furan Ring : Enhances the compound's reactivity and solubility.
  • Hydroxyl Ethyl Group : Provides potential for hydrogen bonding interactions.

These structural features are crucial for the compound's interaction with biological targets, influencing its pharmacokinetic and pharmacodynamic properties.

Biological Activities

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity :
    • The thiazole moiety is recognized for its antibacterial properties. Preliminary studies suggest that this compound may inhibit bacterial enzymes, making it a candidate for antibiotic development .
    • Comparative studies have shown that derivatives exhibit varying degrees of activity against Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 100 to 400 μg/mL .
  • Anti-inflammatory Properties :
    • The presence of the hydroxyl group may enhance the compound's ability to modulate inflammatory pathways, although specific mechanisms require further elucidation through in vitro assays.
  • Anticancer Potential :
    • Compounds with similar structural features have been reported to possess anticancer properties. Investigations into the compound's ability to inhibit cancer cell proliferation are ongoing .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may interact with specific enzymes involved in bacterial metabolism or inflammatory responses.
  • Receptor Modulation : It could potentially modulate receptors associated with pain and inflammation, though detailed receptor binding studies are necessary.

Case Studies and Research Findings

Recent literature highlights various studies focusing on thiazole derivatives:

StudyFindings
Karale et al. (2021)Synthesized multiple thiazole derivatives; some exhibited significant antibacterial activity against E. faecalis with MIC values as low as 100 μg/mL .
PMC Article (2021)Reviewed thiazole derivatives showing a wide range of biological activities including antimicrobial and anticancer effects; emphasized structure–activity relationships .

Synthesis

The synthesis of this compound typically involves multi-step procedures that allow for the optimization of substituents to enhance biological activity. Common methods include:

  • Formation of the Thiazole Ring : Utilizing thioketones and amines under acidic conditions.
  • Introduction of Functional Groups : Alkylation or acylation reactions to introduce furan and phenyl groups.

This synthetic versatility is key to developing derivatives with improved efficacy and reduced toxicity profiles.

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